molecular formula C6H8N2O2S B056460 Ethyl 2-aminothiazole-4-carboxylate CAS No. 5398-36-7

Ethyl 2-aminothiazole-4-carboxylate

Cat. No.: B056460
CAS No.: 5398-36-7
M. Wt: 172.21 g/mol
InChI Key: XHFUVBWCMLLKOZ-UHFFFAOYSA-N
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Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Levofloxacin (hydrate) is synthesized through a series of chemical reactions starting from the racemic mixture of ofloxacin. The process involves the separation of the S-(-) isomer, which is more active than the R-(+) isomer.

Industrial Production Methods: Industrial production of levofloxacin (hydrate) involves the use of high-purity reagents and controlled reaction conditions to ensure the desired isomer is obtained. The process includes the crystallization of levofloxacin in the presence of water to form the hydrate. The final product is then purified through techniques such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Levofloxacin (hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products: The major products formed from these reactions include N-oxide levofloxacin, desmethyl levofloxacin, and various substituted analogs, each with distinct pharmacological properties .

Scientific Research Applications

Levofloxacin (hydrate) has a wide range of scientific research applications:

Mechanism of Action

Levofloxacin (hydrate) exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, levofloxacin prevents the bacteria from replicating and ultimately leads to bacterial cell death . The molecular targets and pathways involved in this mechanism are crucial for its broad-spectrum antibacterial activity .

Comparison with Similar Compounds

Levofloxacin (hydrate) stands out due to its high efficacy, broad-spectrum activity, and favorable pharmacokinetic profile, making it a valuable antibiotic in clinical practice.

Properties

IUPAC Name

ethyl 2-amino-1,3-thiazole-4-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XHFUVBWCMLLKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Record name ethyl 2-aminothiazole-4-carboxylate
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DSSTOX Substance ID

DTXSID60202285
Record name 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester
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Molecular Weight

172.21 g/mol
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Physical Description

Pale yellow powder; [Alfa Aesar MSDS]
Record name Ethyl 2-aminothiazole-4-carboxylate
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CAS No.

5398-36-7
Record name Ethyl 2-amino-4-thiazolecarboxylate
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Record name 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester
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Record name 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester
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Record name Ethyl 2-amino-4-thiazolecarboxylate
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Synthesis routes and methods I

Procedure details

A mixture of 90% ethyl bromopyruvate (54.2 g, 0.25 mol) and thiourea (20 g, 0.263 mol) in 500 mL absolute ethanol was heated at reflux for 1 h and then stirred at ambient temperature for 2 h. Ethanol was removed in vacuo and the residue was suspended in ice-water and neutralized with solid potassium carbonate until basic. The solid was filtered, washed thoroughly with water and air-dried to give 42 g of ethyl-2-amino-4-thiazolecarboxylate.
Quantity
54.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Aminothiazole-4-carboxylic acid hydrobromide (10 g) (E. C. Roberts and Y. F. Shealy, J. Med. Chem. 15 (1972)1310-1312) in ethanol (35 ml) was treated with conc. sulfuric acid and refluxed for 48 hours. The solution was evaporated to 25% of original volume and water (20 ml) added. It was made basic by addition of NaHCO3, the solid filtered, washed with water and dried under vacuum to give the title compound (5.64 g). NMR δ(CDCl3) 137 (3H,t), 4.36(2H,q), 5.39(2H, broad), 7.43(1H,s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Ethyl 2-aminothiazole-4-carboxylate in materials science?

A1: this compound is a versatile compound used to modify the properties of polymers like polyvinyl chloride (PVC). [] This modification, achieved through substitution reactions, introduces thiazole (ester) groups onto the PVC backbone, as confirmed by FTIR and 1H NMR spectroscopy. [] This functionalization enhances PVC's antimicrobial properties and improves its photostability, making it suitable for applications requiring resistance to microbial degradation and UV exposure. []

Q2: How is this compound characterized using spectroscopic techniques?

A2: The structure of this compound has been elucidated using several spectroscopic methods:

  • IR Spectroscopy: Provides information about functional groups present in the molecule. []
  • 1H NMR Spectroscopy: Reveals the number and type of hydrogen atoms and their environment within the molecule. [, ]
  • 13C NMR Spectroscopy: Gives insights into the carbon backbone of the molecule. []

Q3: What are the potential applications of this compound in the development of anticancer agents?

A3: this compound serves as a scaffold for synthesizing novel anti-cancer agents. [, ] Studies have focused on creating derivatives with amino acid moieties that target specific proteins involved in cancer progression, such as the beta-catenin pathway in colorectal cancer. [] These derivatives have demonstrated promising in vitro antiproliferative activity against colorectal cancer cell lines, highlighting their potential for further development as anti-cancer therapeutics. []

Q4: Has this compound demonstrated any activity against drug-resistant cancer cells?

A4: Yes, certain derivatives of this compound, specifically compounds 4c, 6b, and 7c, have shown promising activity against cisplatin-resistant ovarian cancer cells (A2780CISR). [] Interestingly, these compounds were more potent in the resistant cell line compared to the parent cell line (A2780), suggesting a potential ability to overcome cisplatin resistance mechanisms. [] Further investigation is needed to elucidate the exact mechanism behind this observation.

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